molecular formula C11H12BrNO3 B2433036 N-(1,3-Benzodioxol-5-ylmethyl)-2-bromopropanamide CAS No. 1225833-60-2

N-(1,3-Benzodioxol-5-ylmethyl)-2-bromopropanamide

Cat. No.: B2433036
CAS No.: 1225833-60-2
M. Wt: 286.125
InChI Key: HHIWRVIQPSDYKG-UHFFFAOYSA-N
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Description

N-(1,3-Benzodioxol-5-ylmethyl)-2-bromopropanamide: is an organic compound that features a benzodioxole ring, a bromine atom, and a propanamide group

Scientific Research Applications

Chemistry:

    Synthetic Intermediate: N-(1,3-Benzodioxol-5-ylmethyl)-2-bromopropanamide is used as an intermediate in the synthesis of more complex organic molecules.

Biology and Medicine:

    Pharmacological Studies: The compound is investigated for its potential biological activities, including anticancer and antimicrobial properties.

Industry:

    Material Science: It may be used in the development of new materials with specific properties, such as polymers or coatings.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-(1,3-Benzodioxol-5-ylmethyl)-2-bromopropanamide typically involves the following steps:

    Formation of the Benzodioxole Ring: The benzodioxole ring can be synthesized from catechol and formaldehyde under acidic conditions.

    Bromination: The benzodioxole derivative is then brominated using a brominating agent such as N-bromosuccinimide (NBS) in the presence of a radical initiator like benzoyl peroxide.

    Amidation: The brominated benzodioxole is reacted with 2-bromopropanoyl chloride in the presence of a base like triethylamine to form the final product, this compound.

Industrial Production Methods:

Chemical Reactions Analysis

Types of Reactions:

    Substitution Reactions: The bromine atom in N-(1,3-Benzodioxol-5-ylmethyl)-2-bromopropanamide can undergo nucleophilic substitution reactions, where the bromine is replaced by other nucleophiles.

    Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, particularly involving the benzodioxole ring and the amide group.

Common Reagents and Conditions:

    Nucleophilic Substitution: Common nucleophiles include amines, thiols, and alkoxides. Reactions are typically carried out in polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).

    Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.

Major Products:

    Substitution Products: Depending on the nucleophile used, various substituted derivatives of the original compound can be formed.

    Oxidation Products: Oxidation can lead to the formation of carboxylic acids or other oxidized derivatives.

    Reduction Products: Reduction typically yields alcohols or amines, depending on the specific reaction conditions.

Comparison with Similar Compounds

    N-(1,3-Benzodioxol-5-ylmethyl)-2-chloropropanamide: Similar structure but with a chlorine atom instead of bromine.

    N-(1,3-Benzodioxol-5-ylmethyl)-2-iodopropanamide: Similar structure but with an iodine atom instead of bromine.

    N-(1,3-Benzodioxol-5-ylmethyl)-2-fluoropropanamide: Similar structure but with a fluorine atom instead of bromine.

Uniqueness:

    Reactivity: The bromine atom in N-(1,3-Benzodioxol-5-ylmethyl)-2-bromopropanamide makes it more reactive in nucleophilic substitution reactions compared to its chlorine or fluorine analogs.

    Biological Activity: The specific biological activities of the compound can vary based on the halogen present, with bromine often providing a balance between reactivity and stability.

Properties

IUPAC Name

N-(1,3-benzodioxol-5-ylmethyl)-2-bromopropanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12BrNO3/c1-7(12)11(14)13-5-8-2-3-9-10(4-8)16-6-15-9/h2-4,7H,5-6H2,1H3,(H,13,14)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HHIWRVIQPSDYKG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(=O)NCC1=CC2=C(C=C1)OCO2)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12BrNO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

286.12 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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